![molecular formula C13H11FN6OS B2848196 2-[3-[(4-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide CAS No. 863453-17-2](/img/structure/B2848196.png)
2-[3-[(4-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Overview
Description
2-[3-[(4-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide is a synthetic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a fluorobenzyl group, a triazolopyrimidine core, and a thioacetamide moiety
Mechanism of Action
Target of Action
The compound “2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” is a derivative of the 1,2,3-triazolo[4,5-d]pyrimidine class . These compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . .
Mode of Action
It is known that the triazolo[4,5-d]pyrimidine scaffold can be used as a template for designing new inhibitors . The hydrogen interaction between the nitrogen atom in the pyridine ring and a target protein could be responsible for the improved activity of related compounds .
Biochemical Pathways
Compounds of the 1,2,3-triazolo[4,5-d]pyrimidine class have been found to exhibit diverse pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for related compounds .
Result of Action
It is known that most compounds of the 1,2,3-triazolo[4,5-d]pyrimidine class have good antitumor activities .
Action Environment
It is known that the terminal free amine group is important for the activity of related compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(4-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide typically involves the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 4-fluorobenzylamine and a suitable triazole derivative.
Introduction of the Thioacetamide Moiety: The thioacetamide group is introduced via a nucleophilic substitution reaction, where the triazolopyrimidine core reacts with a thioacetamide derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazolopyrimidine core or the fluorobenzyl group, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazolopyrimidine derivatives.
Substitution: Substituted fluorobenzyl derivatives.
Scientific Research Applications
Pharmacological Properties
Antithrombotic Activity
Triazolo[4,5-d]pyrimidine derivatives have been identified as potential anti-thrombotic agents. The mechanism involves the inhibition of platelet aggregation, which is crucial in preventing thrombotic events such as myocardial infarction and unstable angina. The compound's structure allows it to interfere with critical pathways leading to platelet aggregation, making it a candidate for further development as an anti-thrombotic medication .
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-[3-[(4-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide exhibit antimicrobial properties. In vitro testing of related triazolo derivatives has shown effectiveness against various bacterial strains. This suggests that the compound may be useful in developing new antibiotics or adjunct therapies for treating infections resistant to current treatments .
Medicinal Chemistry Applications
Synthesis and Derivatives
The synthesis of this compound involves complex chemical reactions that yield derivatives with enhanced biological activity. For instance, modifications to the triazole ring or the introduction of different substituents can lead to compounds with improved efficacy or reduced toxicity. Research continues into optimizing these derivatives for specific therapeutic targets .
Neuroprotective Effects
Emerging evidence suggests that triazolo derivatives may also exhibit neuroprotective effects through their modulation of neurotransmitter systems. This is particularly relevant in the context of neurodegenerative diseases where excitotoxicity plays a role in neuronal death. Compounds that can antagonize NMDA receptor activity are being investigated for their potential to protect against neurodegeneration .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
- 2-(3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Uniqueness
2-[3-[(4-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide is unique due to the presence of the fluorobenzyl group, which can enhance its binding affinity and selectivity towards specific molecular targets. Additionally, the thioacetamide moiety provides opportunities for further chemical modifications, potentially leading to the development of more potent derivatives.
Biological Activity
The compound 2-[3-[(4-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide is a member of the triazolo[4,5-d]pyrimidine class, which has garnered attention for its biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, synthesizing findings from various studies, patents, and literature.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H12FN5OS
- Molecular Weight : 305.33 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to act as an antagonist at the P2Y receptor subtype, which plays a crucial role in platelet aggregation and thrombus formation. This suggests potential applications in anti-thrombotic therapies .
Antithrombotic Activity
Triazolo[4,5-d]pyrimidine derivatives have been investigated for their ability to inhibit platelet aggregation. The compound has demonstrated effectiveness in reducing thrombus formation through its action on P2Y receptors, which are critical in mediating platelet responses during coagulation .
Anticancer Properties
Research indicates that related compounds in the triazolo[4,5-d]pyrimidine class exhibit significant anticancer activity. For instance, derivatives have been screened against various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis . The specific compound under discussion has shown promise in disrupting cell cycle progression at the S phase by inhibiting USP28, a ubiquitin-specific protease involved in cancer cell survival .
Antimicrobial Activity
Studies have also highlighted the antimicrobial properties of triazole derivatives. Compounds with similar structures have shown effectiveness against a range of bacterial and fungal pathogens. The sulfanylacetamide moiety may enhance these activities by facilitating interactions with microbial enzymes or structural components .
Case Studies
Properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN6OS/c14-9-3-1-8(2-4-9)5-20-12-11(18-19-20)13(17-7-16-12)22-6-10(15)21/h1-4,7H,5-6H2,(H2,15,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPXTBHNAOAOJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C(=NC=N3)SCC(=O)N)N=N2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327783 | |
Record name | 2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816154 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
863453-17-2 | |
Record name | 2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.